molecular formula C12H11N3OS B14314102 (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone CAS No. 116544-88-8

(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone

Cat. No.: B14314102
CAS No.: 116544-88-8
M. Wt: 245.30 g/mol
InChI Key: PBLKOMAQHORAFR-UHFFFAOYSA-N
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Description

(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone is unique due to its broad spectrum of biological activities and its potential as a catalyst in asymmetric synthesis. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

116544-88-8

Molecular Formula

C12H11N3OS

Molecular Weight

245.30 g/mol

IUPAC Name

(6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)-phenylmethanone

InChI

InChI=1S/C12H11N3OS/c13-11-9(15-6-7-17-12(15)14-11)10(16)8-4-2-1-3-5-8/h1-5H,6-7,13H2

InChI Key

PBLKOMAQHORAFR-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=C(N21)C(=O)C3=CC=CC=C3)N

Origin of Product

United States

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